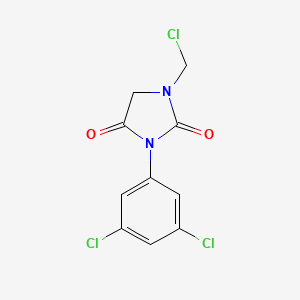
6-(4-Methoxyanilino)-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyanilino)-2,4-pyrimidinediol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxyaniline group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 6-(4-Methoxyanilino)-2,4-pyrimidinediol typically involves the reaction of 4-methoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-methoxyaniline with 2,4-dihydroxypyrimidine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
6-(4-Methoxyanilino)-2,4-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological macromolecules.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyanilino)-2,4-pyrimidinediol involves its interaction with specific molecular targets. The methoxyaniline group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar compounds to 6-(4-Methoxyanilino)-2,4-pyrimidinediol include other pyrimidine derivatives such as:
2,4-Diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.
4-Methoxyaniline: A precursor in the synthesis of various organic compounds.
Quinazolinone derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
This compound stands out due to its unique combination of the methoxyaniline group and the pyrimidine ring, which can lead to distinct chemical and biological properties.
Propiedades
Número CAS |
72255-57-3 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
6-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16) |
Clave InChI |
KNFIZFJIHAXZLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


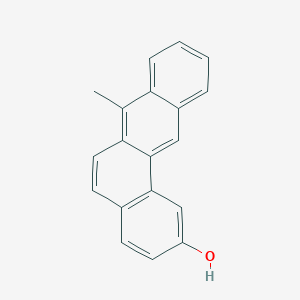

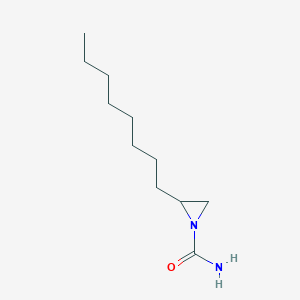
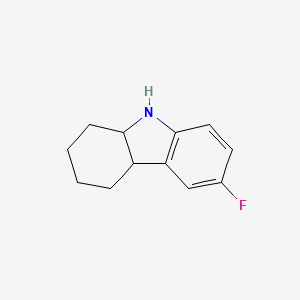

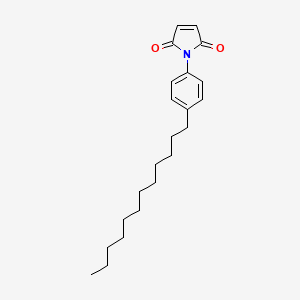
![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

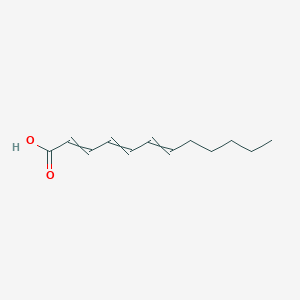

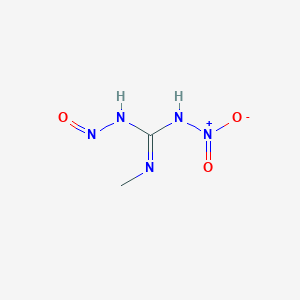

![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
